molecular formula C6H15ClN2O2S B1431937 N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride CAS No. 1825309-05-4

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B1431937
CAS No.: 1825309-05-4
M. Wt: 214.71 g/mol
InChI Key: PJQLRJSHTYKMCR-UHFFFAOYSA-N
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Description

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of dimethyl and sulfonamide functional groups.

Properties

IUPAC Name

N,N-dimethylpyrrolidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLRJSHTYKMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and thiol derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Chemical Synthesis and Applications

1. Chemical Reagent and Building Block

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structure enhances its reactivity, making it suitable for synthesizing other sulfonamide derivatives and heterocyclic compounds.

2. Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its ability to act as an intermediate in chemical processes allows for the development of new products with specific properties tailored to industrial needs.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans32

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, particularly carbonic anhydrase isoforms. A study revealed that it significantly inhibits CA IX and CA XII with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent in conditions where these enzymes are implicated .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various sulfonamide derivatives, this compound was found to exhibit promising results against clinically relevant bacterial strains. Structural modifications were shown to enhance antibacterial activity, highlighting the importance of optimizing sulfonamide structures for drug design .

Case Study 2: Therapeutic Potential in Alzheimer's Disease

A recent study explored multitarget-directed ligands (MTDLs) combining sulfonamide moieties with dihydropyridine cores aimed at treating Alzheimer's disease. These compounds exhibited simultaneous cholinesterase inhibition and calcium channel blockade, suggesting that this compound could play a role in developing new therapies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyrrolidine-3-sulfonamide hydrochloride
  • N,N-diethylpyrrolidine-3-sulfonamide hydrochloride
  • Pyrrolidine-3-sulfonamide hydrochloride

Uniqueness

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is unique due to the presence of two methyl groups on the nitrogen atom, which enhances its lipophilicity and influences its chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Biological Activity

N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in biological research due to its diverse applications, particularly in enzyme inhibition and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a sulfonamide group. These structural features contribute to its biological activity by enabling interactions with various biomolecules.

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal biological processes, leading to various pharmacological effects:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, effectively blocking substrate access.
  • Lipophilicity : The dimethyl groups enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans32

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In addition to antimicrobial activity, studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown potential in inhibiting the growth of MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values indicate its effectiveness:

Cell LineIC50 (µM)
MCF-720
PC315

These findings highlight the compound's potential as an anticancer agent .

Study on Enzyme Inhibition

A study published in 2021 examined the inhibitory effects of various sulfonamides, including this compound, on carbonic anhydrase isoforms. The compound exhibited strong inhibitory activity against CA IX and CA XII, which are associated with tumor progression. Docking studies revealed that it preferentially binds to the P1 hydrophobic site of these enzymes, supporting its role as a potent inhibitor .

Antioxidant Activity

Recent research has also investigated the antioxidant properties of this compound. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its potential neuroprotective effects. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride
Reactant of Route 2
N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride

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